(4-Bromophenyl)methanesulfonic acid

説明

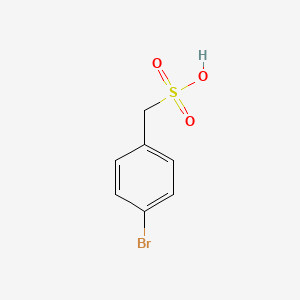

(4-Bromophenyl)methanesulfonic acid (CAS: 110874-72-1) is a brominated aromatic sulfonic acid with the molecular formula C₇H₇BrO₃S and a molar mass of 251.10 g/mol . Structurally, it consists of a methanesulfonic acid group (-SO₃H) attached to a 4-bromophenyl ring. This compound is a solid at room temperature, distinguishing it from its parent compound, methanesulfonic acid (MSA), which is a liquid .

Applications of this compound are less documented but include use as a pharmaceutical intermediate, as evidenced by derivatives like N-[4-(4-bromophenyl)phenyl]methanesulfonamide .

特性

分子式 |

C7H7BrO3S |

|---|---|

分子量 |

251.10 g/mol |

IUPAC名 |

(4-bromophenyl)methanesulfonic acid |

InChI |

InChI=1S/C7H7BrO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) |

InChIキー |

CZHYAAVLICZNRV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CS(=O)(=O)O)Br |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences :

- MSA (CH₃SO₃H) is the simplest aliphatic sulfonic acid, whereas (4-Bromophenyl)methanesulfonic acid incorporates a bulky brominated aromatic ring. This structural difference significantly impacts their physical states (liquid vs. solid) and solubility profiles .

- Acidity : MSA is a strong Brønsted acid (pKa = −1.9), comparable to mineral acids like H₂SO₄. The electron-withdrawing bromine substituent in this compound may slightly enhance acidity, though experimental data are lacking .

(4-Bromophenyl)phosphonic Acid

Structural and Functional Differences :

- Acidity : Phosphonic acids (PO₃H₂) are weaker (pKa ~1.5–2.5) compared to sulfonic acids (pKa ~−1 to −2), making this compound significantly stronger .

- Applications : Phosphonic acids are often used as chelating agents or in material science , whereas sulfonic acids excel in catalysis and electrolytes due to their superior acidity and solubility .

Trifluoromethanesulfonic Acid (Triflic Acid)

Comparison Notes:

- Triflic acid (CF₃SO₃H) is a superacid (pKa = −12) with higher acidity than both MSA and this compound.

Research Findings and Knowledge Gaps

- Environmental Impact : MSA is biodegradable and considered environmentally friendly . The bromine in this compound may reduce biodegradability, though toxicity data are absent .

- Synthesis : MSA is produced via the Grillo process (methane activation), whereas the synthesis route for this compound remains undocumented .

- Data Limitations : Key properties (e.g., solubility, thermal stability) for this compound are inferred from structural analogs due to scarce experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。